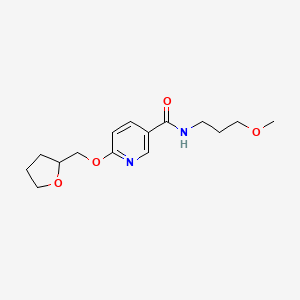

N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a methoxypropyl side chain and a tetrahydrofuran (THF)-linked methoxy substituent at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural hybridity, combining polar (THF, methoxy) and lipophilic (propyl chain) moieties. Such features may enhance solubility and metabolic stability compared to simpler nicotinamide analogs.

Properties

IUPAC Name |

N-(3-methoxypropyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-8-3-7-16-15(18)12-5-6-14(17-10-12)21-11-13-4-2-9-20-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKIYLKHVMGKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CN=C(C=C1)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine derivative.

Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via an alkylation reaction using 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Tetrahydrofuran-2-ylmethoxy Group: The tetrahydrofuran-2-ylmethoxy group can be attached through an etherification reaction using tetrahydrofuran-2-ylmethanol and a suitable activating agent like tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.

Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound utilizes a nicotinamide core, which is distinct from the benzothiazole scaffold in the patent analogs. Nicotinamide derivatives often exhibit NAD+-like binding properties, whereas benzothiazoles are associated with kinase or protease inhibition . The THF-methoxy group in the target compound introduces a polar, oxygen-rich moiety, which may improve aqueous solubility compared to the trifluoromethyl group in the patent compounds, known for increasing lipophilicity and metabolic resistance.

In contrast, the phenyl/trimethoxyphenyl groups in the patent analogs prioritize aromatic interactions but may reduce solubility.

Electrochemical Profiles :

- The trifluoromethyl group in the patent compounds (e.g., EP 3 348 550A1) is strongly electron-withdrawing, which could enhance binding to electron-deficient targets. The THF-methoxy group in the target compound, however, is electron-donating, suggesting divergent target selectivity .

Research Findings and Implications

- Structural Analysis : Crystallographic studies using programs like SHELXL (part of the SHELX suite) could elucidate conformational preferences of the THF-methoxy group and methoxypropyl chain, aiding in structure-activity relationship (SAR) modeling .

- Hypothetical Bioactivity : The nicotinamide core may confer affinity for NAD+-dependent enzymes, while the patent’s benzothiazole derivatives likely target unrelated pathways (e.g., inflammatory or oncogenic kinases).

- Metabolic Stability : The THF moiety in the target compound may resist oxidative metabolism better than the benzothiazole-linked acetamides, which are prone to hydrolysis or CYP450-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.